molecular formula C16H22BrN3O2 B5443236 N~3~-(4-bromo-3-methylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide

N~3~-(4-bromo-3-methylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide

Cat. No.: B5443236
M. Wt: 368.27 g/mol
InChI Key: JUOPEMZSOIIVMA-UHFFFAOYSA-N
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Description

N~3~-(4-bromo-3-methylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a 4-bromo-3-methylphenyl group and two dimethylcarbamoyl groups. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(4-bromo-3-methylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the piperidine ring, followed by the introduction of the 4-bromo-3-methylphenyl group through a substitution reaction. The final step involves the addition of dimethylcarbamoyl groups under controlled conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and scale up the synthesis. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

N~3~-(4-bromo-3-methylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s stability and activity.

    Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s biological activity and solubility.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).

    Substitution: Common reagents include halogenating agents like bromine (Br~2~) and chlorinating agents like thionyl chloride (SOCl~2~).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.

Scientific Research Applications

N~3~-(4-bromo-3-methylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N3-(4-bromo-3-methylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-3-methylphenyl)-4-methoxybenzamide
  • N-(4-bromo-3-methylphenyl)-3,5-dinitrobenzamide
  • N-(4-bromo-3-methylphenyl)-3-phenoxypropanamide

Uniqueness

N~3~-(4-bromo-3-methylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide is unique due to its specific substitution pattern and the presence of the piperidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-N-(4-bromo-3-methylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrN3O2/c1-11-9-13(6-7-14(11)17)18-15(21)12-5-4-8-20(10-12)16(22)19(2)3/h6-7,9,12H,4-5,8,10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOPEMZSOIIVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2CCCN(C2)C(=O)N(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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